4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of 1,2,4-triazole, which is known for its diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant effects . The compound has also been investigated for its potential as a corrosion inhibitor for mild steel in acidic solutions .
Synthesis Analysis
The synthesis of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. A specific example includes the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed dehydrative cyclization to yield the thione with good efficiency . The synthesis process is characterized by its multi-step nature, often involving refluxing and crystallization from suitable solvents to achieve the desired purity and yield.
Molecular Structure Analysis
The molecular structure of the compound has been extensively studied using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. The compound typically crystallizes in the monoclinic space group with specific cell parameters . Density functional theory (DFT) calculations have been used to predict the molecular geometry, vibrational frequencies, and chemical shift values, which are in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol has been explored in the context of its potential as a ligand in metal complexes. For instance, its reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 under basic conditions has been studied, leading to the formation of corresponding metal complexes . These reactions highlight the compound's ability to act as a sigma-donor ligand, which can be tuned by varying the substitution pattern on the triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol have been characterized through various computational and experimental methods. The compound exhibits moderate antifungal activity and has been shown to inhibit the corrosion of mild steel in acidic environments . Theoretical studies have provided insights into the compound's frontier molecular orbitals, molecular electrostatic potential, and thermodynamic properties . Additionally, the compound's electronic structure and tautomeric equilibrium have been investigated, contributing to a deeper understanding of its chemical behavior .
Scientific Research Applications
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Crystal Structure Analysis
- Field : Analytical Sciences
- Application Summary : The compound is used in the study of crystal structures. It crystallizes in a non-planar molecular structure .
- Method of Application : The crystal structure of the compound was determined by X-ray diffraction at low temperature (100 K) .
- Results : The crystal packing is stabilized by N–H·N and C–H·S type hydrogen bonds .
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Pharmacological Potentials
- Field : Pharmacology
- Application Summary : Triazole compounds, including this one, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
- Method of Application : The compound is synthesized and then tested for various biological activities .
- Results : Triazoles exhibit anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activity .
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Antibacterial Agents
- Field : Medicinal Chemistry
- Application Summary : The 1,2,4-triazole core, which this compound contains, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy .
- Method of Application : The compound is used in the synthesis of various antibacterial agents .
- Results : The triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
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Synthesis of Pyrazolyl Triazoles
- Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of novel pyrazolyl triazoles .
- Method of Application : The compound is reacted with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .
- Results : A novel series of pyrazolyl [1,2,4]triazoles has been synthesized .
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Neuroprotective Agents
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Indole Derivatives
- Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of indole derivatives .
- Method of Application : The compound is synthesized and then tested for various biological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
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Corrosion Inhibitor
- Field : Materials Science
- Application Summary : The compound has been tested as a corrosion inhibitor .
- Method of Application : The compound is applied to a metal surface and its ability to prevent corrosion is evaluated .
- Results : Among the inhibitors tested, the 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol inhibitor has shown promising performance for both forms (thiol and thione) .
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Material Science Applications
- Field : Material Science
- Application Summary : Due to their electron-deficient nature, they exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .
- Method of Application : The compound’s properties are evaluated in various material science applications .
- Results : The compound has shown promising results in various applications due to its excellent electron-transport and hole-blocking properties .
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Metal-Organic Frameworks
- Field : Inorganic Chemistry
- Application Summary : The compound has been used in the synthesis of metal-organic frameworks .
- Method of Application : The compound is reacted with metal ions to form a metal-organic framework .
- Results : The resulting metal-organic frameworks have been structurally characterized by single-crystal X-ray diffraction .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-prop-2-enyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h2-6H,1,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMJEVEIZJHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381637 | |
Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
91813-63-7 | |
Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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